4-Iodobenzoic acid

説明

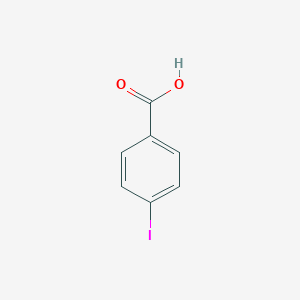

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHICCUXQJBDNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862304 | |

| Record name | Benzoic acid, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white powder; [Acros Organics MSDS] | |

| Record name | 4-Iodobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000198 [mmHg] | |

| Record name | 4-Iodobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-58-9 | |

| Record name | 4-Iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-IODOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IPO4LYQ1EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 4 Iodobenzoic Acid and Its Analogues

Established Synthetic Pathways to 4-Iodobenzoic Acid

This compound is a valuable building block in organic synthesis. Several methods have been established for its preparation, primarily involving oxidation of a toluene (B28343) precursor or diazotization of an aminobenzoic acid derivative.

Oxidative Routes from 4-Iodotoluene (B166478) Precursors

A common and effective laboratory method for the synthesis of this compound is the oxidation of 4-iodotoluene. wikipedia.orgsmolecule.com This reaction typically employs a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4), to convert the methyl group of 4-iodotoluene into a carboxylic acid functional group. wikipedia.orgsmolecule.comwikipedia.org The reaction is generally carried out in a suitable solvent, and upon completion, the desired this compound can be isolated and purified. Other oxidizing agents like chromic acid and nitric acid have also been reported for this transformation. orgsyn.org Additionally, a method utilizing ultrasonic waves to assist the oxidation of 4-iodobenzyl alcohol has been described. google.com

| Oxidizing Agent | Precursor | Reference |

|---|---|---|

| Potassium Permanganate | 4-Iodotoluene | wikipedia.orgsmolecule.comwikipedia.org |

| Chromic Acid | 4-Iodotoluene | orgsyn.org |

| Nitric Acid | 4-Iodotoluene | orgsyn.org |

Diazotization and Iodination of 4-Aminobenzoic Acid

Another widely used synthetic route to this compound involves the diazotization of 4-aminobenzoic acid, followed by an iodination reaction. orgsyn.orgiodobenzene.ltd This process, a variation of the Sandmeyer reaction, begins with the conversion of the amino group of 4-aminobenzoic acid into a diazonium salt using nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like sulfuric acid. researchgate.netscirp.org The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide (KI), to replace the diazonium group with an iodine atom, yielding this compound. iodobenzene.ltdrsc.org This method offers a reliable way to introduce iodine at a specific position on the benzene (B151609) ring. A simple and efficient one-pot procedure for this transformation using sodium nitrite and sodium iodide in the presence of an acidic ionic liquid has been developed. researchgate.net

Preparative Procedures from Methyl Esters of Iodobenzoic Acids

This compound can also be prepared through the hydrolysis of its corresponding methyl ester, methyl 4-iodobenzoate (B1621894). mdpi.com This straightforward reaction involves cleaving the ester bond to yield the carboxylic acid and methanol (B129727). The hydrolysis is typically carried out under acidic or basic conditions. This method is particularly useful when the methyl ester is more readily available or is an intermediate in a longer synthetic sequence.

Synthesis of this compound Derivatives

The chemical reactivity of this compound allows for the synthesis of a wide range of derivatives through reactions involving its carboxylic acid group.

Formation of Acylhydrazones from 4-Iodobenzoic Hydrazides

A significant derivatization strategy involves the formation of acylhydrazones. mdpi.comresearcher.life This process begins with the synthesis of 4-iodobenzoic hydrazide. This is achieved by reacting methyl 4-iodobenzoate with hydrazine (B178648) hydrate. mdpi.com The resulting 4-iodobenzoic hydrazide can then undergo a condensation reaction with various aldehydes to form a diverse series of acylhydrazones. mdpi.comresearcher.lifenih.gov These acylhydrazone derivatives possess the characteristic –CO–NH–N=CH– moiety and have been investigated for their biological activities. mdpi.comnih.gov The synthesis of these compounds can be performed using standard solution-based methods or mechanochemical techniques. mdpi.comresearchgate.net

| Step | Reactants | Product | Reference |

|---|---|---|---|

| 1 | Methyl 4-iodobenzoate, Hydrazine hydrate | 4-Iodobenzoic hydrazide | mdpi.com |

| 2 | 4-Iodobenzoic hydrazide, Aldehyde | Acylhydrazone | mdpi.comresearcher.lifenih.gov |

Esterification Reactions of this compound

The carboxylic acid group of this compound readily undergoes esterification. wikipedia.org A common method is the Fischer-Speier esterification, which involves reacting this compound with an alcohol, such as methanol, in the presence of an acid catalyst to form the corresponding ester, for example, methyl 4-iodobenzoate. wikipedia.orgvulcanchem.comwikipedia.org This reaction is a fundamental transformation for protecting the carboxylic acid group or for creating ester derivatives with various properties and applications. For instance, methyl 2-iodobenzoate (B1229623) is prepared from 2-iodobenzoic acid via esterification. sigmaaldrich.com

Hypervalent Iodine Compound Synthesis Utilizing this compound Precursors (e.g., [hydroxy(4-carboxyphenyl)iodonium]ion, o-Iodoxybenzoic Acid Analogues)

This compound serves as a valuable precursor for the synthesis of hypervalent iodine compounds, which are widely recognized as versatile and environmentally benign oxidizing agents in modern organic synthesis. psu.eduorganic-chemistry.org These reagents, particularly iodine(III) and iodine(V) species, offer mild and highly selective conditions for a range of oxidative transformations. psu.eduresearchgate.net

A key application of this compound is in the in situ generation of the [hydroxy(4-carboxyphenyl)iodonium]ion. sigmaaldrich.comnrlifecare.comscientificlabs.comchemicalbook.com This iodine(III) species is utilized in the oxidative cleavage of various alkenes. sigmaaldrich.comscientificlabs.com The reaction is typically performed with an oxidant like Oxone. sigmaaldrich.com Similarly, analogues such as 4-fluoro-2-iodobenzoic acid are employed in the synthesis of pseudocyclic benziodoxole tosylates, which act as new hypervalent iodine oxidants. ossila.com

The parent compound for many potent oxidizing agents is o-Iodoxybenzoic acid (IBX), a non-explosive, stable iodine(V) reagent. psu.edu IBX and its more soluble derivative, the Dess-Martin periodinane (DMP), are prepared from 2-iodobenzoic acid. psu.edu These reagents are adept at oxidizing alcohols to aldehydes and ketones. researchgate.net Analogues of IBX can be synthesized from corresponding substituted iodobenzoic acids, for instance, through oxidation with potassium bromate (B103136) or Oxone. psu.edu The development of polymer-supported or structurally modified IBX analogues aims to improve solubility and enable catalyst recycling. psu.eduresearchgate.net

Incorporation into Polymeric and Functional Materials Precursors

This compound is a significant building block in materials science, where its incorporation into polymer structures imparts specific and enhanced properties. chemimpex.comlookchem.comiodobenzene.ltd It can act as a coupling agent or be used to synthesize monomers that, when polymerized, can improve characteristics such as thermal stability, mechanical strength, and optical properties. chemimpex.comiodobenzene.ltd

A notable application is in the creation of novel radiopaque biomaterials. Researchers have synthesized biodegradable and biocompatible iodinated polymers by capping the hydroxyl ends of poly-3-hydroxy butyrate (B1204436) (PHB) with this compound. researchgate.netresearchgate.net This modification renders the polymer visible in X-ray imaging, making it a promising candidate for implantable medical devices. researcher.life The synthesis is typically achieved through Steglich esterification, using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

In the field of liquid crystals, this compound has been used to synthesize new chiral inducers. mdpi.com By reacting it with L-borneol, a chiral molecule is produced where the iodo-aromatic group is expected to enhance the helical twisting power through π–π stacking and other intermolecular interactions with liquid crystal molecules. mdpi.com Furthermore, this compound is a precursor for synthesizing monomers like methyl 4-ethynylbenzoate, which is then used to create helical phenylacetylene-based polymers. blucher.com.br

| Polymer/Material Precursor | Base Polymer/Molecule | Synthetic Method | Resulting Property/Application |

| Radiopaque Iodinated Polymer | Poly-3-hydroxy butyrate (PHB) | Steglich Esterification | X-ray visibility for medical implants. researchgate.net |

| Chiral Inducer | L-Borneol | Steglich Esterification | Induces helical structure in liquid crystals. mdpi.com |

| Phenylacetylene Monomer | Trimethylsilylacetylene | Sonogashira Coupling | Precursor for helical polymers. blucher.com.br |

| Functionalized Polyesters | Diethanol amine-modified PHB | Esterification | Biomaterials with tailored properties. |

Synthesis of this compound-Based Coordination Complexes and Metal-Organic Framework Precursors

The rigid structure and functional groups (carboxyl and iodo) of this compound make it an excellent candidate for use as an organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgethz.ch MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands, creating porous structures with applications in gas storage, catalysis, and sensing. ethz.ch

This compound has been utilized as a ligand to create structural diversity in porous MOF compounds. wikipedia.org For example, researchers have successfully synthesized highly efficient MOF catalysts, such as TJU-68-NHPI, through solvothermal reactions involving this compound. lookchem.com The presence of the iodo-functional group on the linker can influence the framework's topology and properties, and it offers a site for potential post-synthetic modification. Its derivatives are also employed; for instance, 3-bromo-4-iodobenzoic acid has been used in the synthesis of bifunctional linkers for MOFs designed for organocatalysis. ethz.ch

| MOF/Coordination Complex | Metal Ion/Cluster | Synthetic Method | Key Feature/Application |

| TJU-68-NHPI | Not specified | Solvothermal Reaction | Highly efficient catalyst for aerobic oxidation. lookchem.com |

| Structurally Diverse MOFs | Not specified | Solvothermal Reaction | Ligand elaboration for structural diversity. wikipedia.org |

| Functionalized MOF Linker | Not specified | Multi-step synthesis | Precursor for phosphine-functionalized MOFs. ethz.ch |

Modification of Peptides with this compound Derivatives

This compound and its derivatives are employed for the chemical modification of peptides, primarily for analytical purposes in mass spectrometry. nih.govacs.org The carbon-iodine bond is relatively weak and can be cleaved under specific conditions (e.g., photodissociation), which is a property exploited in advanced proteomic techniques. nsf.gov

A key application is in radical-directed dissociation (RDD), a powerful method for determining a peptide's structure. nih.govnsf.gov For RDD analysis, a radical precursor must be attached to the peptide. This compound can be appended to the N-terminus or a lysine (B10760008) residue of a peptide through an NHS-ester reaction. nsf.gov

Alternatively, derivatives like iodophenyl isothiocyanate are used in "click" reactions to modify peptides at their amine functional groups, forming stable iodophenylthiourea-modified peptides with high yields. nih.govacs.orgx-mol.net Studies comparing the 2-, 3-, and 4-iodo isomers of the modifier found that the 4-iodo derivative consistently provides the highest photodissociation yields, making it particularly effective for these applications. nsf.govx-mol.net This labeling strategy, combined with RDD, can distinguish between isomeric amino acids within a peptide sequence. nih.govacs.org

| Derivative | Modification Target | Reaction Type | Application |

| This compound NHS-ester | N-terminus, Lysine residues | Acylation | Radical-Directed Dissociation (RDD) Mass Spectrometry. nsf.gov |

| 4-Iodophenyl isothiocyanate | Amine functional groups | "Click" Reaction (Thiourea formation) | RDD Mass Spectrometry, Isomer differentiation. nih.govacs.orgx-mol.net |

Mechanochemical Synthesis Approaches Involving this compound and its Derivatives

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball-milling) in the absence of bulk solvents, is a growing field of green chemistry. beilstein-journals.orgbeilstein-journals.org this compound and its derivatives have been successfully used in such solvent-free synthetic methods. researcher.lifemdpi.com

Research has demonstrated the mechanochemical synthesis of acylhydrazones from the hydrazide of this compound. mdpi.comresearchgate.netresearchgate.net These reactions are performed by grinding the hydrazide with various aldehydes in a ball mill, either neat (NG, neat grinding) or with a few drops of a liquid additive (LAG, liquid-assisted grinding). mdpi.com These methods are often efficient and produce the desired compounds in solid powder form. mdpi.com

The use of related hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX, an oxidized analogue of 2-iodobenzoic acid), under mechanochemical conditions presents unique challenges and opportunities. beilstein-journals.org While hypervalent iodine compounds can react violently with amines under solvent-free conditions, researchers have developed methods to control this reactivity. beilstein-journals.org For example, the successful mechanochemical synthesis of quinazolin-4(3H)-one derivatives was achieved by milling 2-aminobenzamides, aldehydes, and IBX. beilstein-journals.org This demonstrates that the high-stress environment of a ball mill can be harnessed for complex transformations involving iodo-aromatic reagents, expanding the toolkit of solvent-free synthesis. beilstein-journals.orgbeilstein-journals.org

| Reactants | Product Type | Mechanochemical Method | Key Findings |

| This compound hydrazide, Aldehydes | Acylhydrazones | Vibrating Ball Mill (Neat or Liquid-Assisted Grinding) | Efficient, solvent-free synthesis of hydrazone derivatives. mdpi.comresearchgate.netresearchgate.net |

| 2-Aminobenzamide, Aldehydes, IBX | Quinazolin-4(3H)-ones | Stainless-Steel Ball Mill | Controlled reactivity of hypervalent iodine reagent under mechanochemical conditions. beilstein-journals.org |

Advanced Spectroscopic and Crystallographic Investigations of 4 Iodobenzoic Acid and Its Architectures

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental in elucidating the molecular structure and properties of 4-iodobenzoic acid and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and mass spectrometry offer complementary information.

Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C) of this compound and its Derivatives

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound and its derivatives, ¹H and ¹³C NMR studies confirm their molecular structures.

In studies of this compound derivatives, such as hydrazones, the chemical structures have been consistently verified using ¹H and ¹³C NMR. mdpi.comresearcher.lifenih.gov For instance, in acylhydrazone derivatives of this compound, a characteristic singlet signal for the =CH proton is observed between δ 8.26–8.72 ppm, and the NH proton appears in the range of δ 10.30–12.87 ppm in the ¹H NMR spectra. mdpi.com Similarly, the hydrazide derivatives of this compound show singlet peaks for the NH proton at δ 9.52–9.86 ppm and for the NH₂ protons around δ 4.51–4.54 ppm. mdpi.com

The ¹³C NMR spectra of iodinated polymers derived from this compound show characteristic signals for the ring carbons at approximately 139, 132, 128, and 101 ppm. researchgate.net The structural characterization of various derivatives, including 1,3,4-oxadiazolines and benzyl (B1604629) esters, has also been successfully achieved using ¹H and ¹³C NMR spectroscopy. nih.govrsc.org

Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| This compound benzyl ester | ¹H | DMSO-d₆ | 7.92 (d), 7.74 (d), 7.47 (d), 7.34-7.42 (m), 5.35 (s) | rsc.org |

| This compound benzyl ester | ¹³C | DMSO-d₆ | 165.1, 137.7, 135.8, 130.8, 128.9, 128.4, 128.1, 127.9, 101.8, 66.3 | rsc.org |

| Acylhydrazone derivatives | ¹H | - | 8.26–8.72 (=CH), 10.30–12.87 (NH) | mdpi.com |

| Hydrazide derivatives | ¹H | - | 9.52–9.86 (NH), 4.51–4.54 (NH₂) | mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and electronic transitions within a molecule.

The IR spectrum of this compound conforms to its known structure. thermofisher.comthermofisher.com For its hydrazide derivatives, IR spectra show characteristic peaks for N-H and NH₂ groups at 3177–3203 cm⁻¹ and 3294–3312 cm⁻¹, respectively, along with a C=N bond absorption at 1618–1624 cm⁻¹. mdpi.com In acylhydrazone derivatives, the N-H and C=N bond vibrations are observed at 3099–3324 cm⁻¹ and 1574–1652 cm⁻¹, respectively. mdpi.com The presence of iodine in derivatives is indicated by a characteristic band around 730 cm⁻¹. researchgate.net

UV-Vis spectroscopy has been used to study the optical properties of derivatives like 1,4-bis(alkynyl)benzene, which are synthesized from this compound. researcher.life Furthermore, the UV photodissociation of peptides modified with this compound has been studied at wavelengths of 213 nm and 266 nm. nsf.gov

Table 2: Key IR Absorption Data for this compound Derivatives

| Derivative Class | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydrazides | N-H | 3177–3203 | mdpi.com |

| NH₂ | 3294–3312 | mdpi.com | |

| C=N | 1618–1624 | mdpi.com | |

| Acylhydrazones | N-H | 3099–3324 | mdpi.com |

| C=N | 1574–1652 | mdpi.com |

Mass Spectrometric Analysis (e.g., Liquid Chromatography-High Resolution Mass Spectrometry, Radical-Directed Dissociation)

Mass spectrometry is crucial for determining molecular weights and elucidating structural details through fragmentation analysis.

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been developed as a method to selectively detect and identify organic iodine compounds, including isomers of iodobenzoic acid. acs.orgnih.govresearchgate.net This technique uses extracted ion chromatograms of the iodine ion (m/z 126.9039) to determine the retention times of unknown organic iodine compounds, with structural information obtained from MS/MS experiments. acs.orgnih.govresearchgate.net

This compound plays a significant role in a specialized mass spectrometry technique known as Radical-Directed Dissociation (RDD). In RDD, this compound is used as a bifunctional molecule containing a photocaged radical initiator. nih.govresearchgate.net It forms noncovalent complexes with analytes like lipids or peptides during electrospray ionization. nsf.govnih.gov UV laser irradiation (e.g., at 266 nm) cleaves the carbon-iodine bond, generating a highly reactive phenyl radical. nih.govresearchgate.net Subsequent activation of these radical ions leads to significant intrachain fragmentation, which provides detailed structural information, such as the position of double bonds in lipids or differentiating isomeric amino acids in peptides. nih.govacs.org Studies have shown that this compound yields similar fragmentation patterns to other radical precursors like 4-iodophenylthiourea and 3-iodotyrosine. nsf.govacs.orgx-mol.net

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

The solid-state structure of this compound itself has been confirmed by X-ray diffraction, revealing that it crystallizes in the monoclinic space group P2₁/n. nih.govacs.org A key feature of its structure is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of adjacent molecules. researchgate.netacs.org

Single-crystal X-ray diffraction has been extensively used to determine the structures of various derivatives of this compound. This includes acylhydrazones and 1,3,4-oxadiazolines, confirming their molecular connectivity and stereochemistry. mdpi.comresearcher.lifenih.govnih.gov For example, crystal structures of several acylhydrazone derivatives have been resolved, providing insights into their molecular conformation and hydrogen bonding networks. mdpi.comresearchgate.net Similarly, the crystal structures of molecular complexes involving this compound, such as with the proton sponge 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), have been investigated, revealing a 1:2 (DMAN:acid) ratio. bath.ac.uk Halogen bonds involving the iodine atom are also a recurring structural motif, for instance, linking dimers of a pyridine/2-aminopyrimidine derivative and this compound into one-dimensional chains. nih.gov

Powder X-ray Diffraction Studies of this compound Systems

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing polycrystalline materials, identifying crystalline phases, and analyzing systems like cocrystals.

PXRD has been employed to characterize newly synthesized acylhydrazone derivatives of this compound, confirming the phase purity of the bulk samples. mdpi.comresearcher.lifenih.govresearchgate.net The experimental PXRD patterns are often compared with patterns simulated from single-crystal X-ray diffraction data to verify the crystal phase. researchgate.net

The technique is also instrumental in studying cocrystal and eutectic systems. For instance, PXRD was used to analyze the products of grinding this compound with other compounds to determine if a cocrystal or a eutectic mixture was formed. ias.ac.inresearchgate.net In studies of caffeine (B1668208) and benzoic acid, PXRD analysis showed that seeding with related cocrystals could induce the formation of a previously elusive cocrystal phase. ias.ac.in The formation of cocrystals of theophylline (B1681296) with benzoic acid has also been monitored and characterized using PXRD. mdpi.com

Variable Temperature X-ray Diffraction for Phase Transition Analysis in this compound

Variable temperature X-ray diffraction studies have been instrumental in characterizing the solid-state structure and phase behavior of this compound. acs.org These investigations have revealed that this compound undergoes a notable phase transition at a specific temperature.

Research has demonstrated that while the solid-state structure of this compound can be determined at various temperatures, there is a distinct temperature range where crystallographic analysis is hindered. Specifically, determination of the crystal structure is not possible between the temperatures of 248 K and 198 K. acs.org This difficulty is attributed to an endothermic phase transition that occurs at 230.77 K. acs.orgresearchgate.net This transition is also corroborated by data from variable temperature solid-state NMR and differential scanning calorimetry. acs.orgnih.gov

The phase transition is significant enough to cause noticeable changes in the material's properties, which are detectable by techniques such as the change in the relaxation time of the ring carbon atoms in solid-state NMR data. acs.orgresearchgate.net The use of variable temperature X-ray diffraction allows for the precise identification of the temperature at which such phase transitions occur by observing shifts in diffraction patterns as the temperature is varied.

Conformational Analysis and Molecular Geometry Investigations of this compound

The molecular geometry and conformational arrangement of this compound in the solid state have been elucidated through X-ray crystallography. wikipedia.org The compound crystallizes in the monoclinic space group P2₁/n. acs.orgnih.gov A defining characteristic of its solid-state architecture is the formation of hydrogen-bonded dimers. acs.orgwikipedia.org In this arrangement, two this compound molecules are linked through strong hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer. acs.orgnih.gov

The position of the proton within the carboxylate group has been observed to be temperature-dependent, with its associated electron density showing changes in the population of disordered sites as the temperature varies. acs.orgnih.gov

Computational studies using Density Functional Theory (DFT) have also been employed to evaluate the molecular geometries and other thermodynamic properties of halobenzoic acids, including this compound. nist.gov

Reaction Mechanisms and Mechanistic Insights Involving 4 Iodobenzoic Acid

Catalytic Reaction Pathways Mediated by 4-Iodobenzoic Acid Derivatives

Derivatives of this compound are instrumental in various catalytic reactions, serving as precursors to active catalytic species or as substrates in significant coupling reactions.

This compound is a common aryl halide substrate used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important structural motifs in pharmaceuticals and materials science. nih.govchemspider.com The general mechanism involves a catalytic cycle with a palladium complex. chemspider.com

The key steps in the Suzuki coupling mechanism are:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (this compound) to form an organopalladium(II) complex. The reactivity of the halide is crucial, with the C-I bond in this compound being more susceptible to oxidative addition than C-Br or C-Cl bonds, leading to faster reaction rates. nih.gov

Transmetalation : A base activates the organoboron compound (e.g., a phenylboronic acid), forming a boronate species. cenmed.com This species then transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the cycle. chemspider.com

Various palladium sources, including palladium nanoparticles stabilized by ligands like 4-dimethylaminopyridine (B28879) (DMAP), have been shown to effectively catalyze the Suzuki reaction between this compound and phenylboronic acid. nih.gov

Table 1: Examples of Suzuki Coupling Reactions Involving this compound

| Aryl Halide | Organoboron Compound | Catalyst | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd Nanoparticles/DMAP | 4,4'-Biphenyldicarboxylic acid |

| This compound | Diphenylphosphine (B32561) oxide | Pd/C | 4-(diphenylphosphinoyl)benzoic acid wikipedia.org |

A significant application of this compound is as a pre-catalyst for the oxidative cleavage of alkenes. This method serves as a safer and more convenient alternative to traditional methods like ozonolysis or those using toxic heavy metals like osmium tetroxide. nih.govfishersci.be

The reaction is facilitated by the in situ generation of a hypervalent iodine species, the [hydroxy(4-carboxyphenyl)iodonium] ion. nih.govfishersci.se This active catalytic species is formed when this compound is oxidized by a co-oxidant, typically potassium peroxymonosulfate, which is commercially available as Oxone. fishersci.bewikipedia.org Once formed, the iodonium (B1229267) ion facilitates the cleavage of the carbon-carbon double bond in a variety of alkene substrates to yield aldehydes, ketones, or carboxylic acids. fishersci.sewikidata.org The process is catalytic because Oxone regenerates the active iodonium species. fishersci.be

The general pathway can be summarized as:

Activation : this compound is oxidized by Oxone in an aqueous solvent mixture (e.g., acetonitrile/water) to form the active [hydroxy(4-carboxyphenyl)iodonium] ion. fishersci.be

Cleavage : The generated iodonium ion reacts with an alkene, leading to the scission of the C=C bond.

Regeneration : The reduced iodine species is re-oxidized by Oxone, allowing it to participate in another catalytic cycle. fishersci.be

The carboxylic acid functional group in this compound allows it and its derivatives to be involved in hydrolysis reactions, particularly the cleavage of esters. The hydrolysis of esters of this compound, such as propyl 4-iodobenzoate (B1621894), can be catalyzed by acid to regenerate this compound and the corresponding alcohol. nih.gov This reaction typically proceeds under reflux conditions in the presence of a strong acid like HCl. nih.gov

Conversely, the esterification of this compound follows a related Brønsted acid-catalyzed mechanism. In this case, a catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by an alcohol. nih.gov

Oxidative Cleavage Reactions Catalyzed by In Situ Generated Iodonium Ions from this compound

Halogen Bonding Interactions in Reaction Environments

The iodine atom in this compound is capable of forming halogen bonds, which are non-covalent interactions where the halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-I covalent bond. This electrophilic region can interact favorably with nucleophilic sites like lone pairs on nitrogen or oxygen atoms.

For example, studies have shown the formation of I···N and I···O halogen bonds that are significantly shorter than the sum of the van der Waals radii of the respective atoms, indicating a strong interaction. These bonds act in concert with hydrogen bonds to build extended one- and two-dimensional networks.

Table 2: Examples of Halogen Bonding Involving Iodobenzoic Acids

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Bond Distance (Å) | C-I···N/O Angle (°) | Reference |

|---|---|---|---|---|---|

| This compound | Amino-pyrimidine derivative | I···N | 3.004 | 178 | |

| 2,3,5,6-Tetrafluoro-4-iodobenzoic acid | Amino-pyrimidine derivative | I···N | 2.812 | 178.1 | |

| This compound | Amino-pyrimidine derivative | I···O | 3.265 | 178.1 | |

| m-Iodobenzoic acid | Uranyl oxo atom | I···O | 3.319 | 160.2 |

Hydrogen Bonding Networks and Proton Transfer Mechanisms

The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. In the solid state, this compound molecules form classic hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. These dimeric units then stack, influenced by other intermolecular forces.

When this compound is combined with other molecules containing hydrogen-bonding sites, more complex networks can form. For instance, in co-crystals with amino-pyrimidine compounds, a robust supramolecular synthon is formed through complementary O-H···N and N-H···O hydrogen bonds between the carboxylic acid and the amino-pyrimidine moiety.

Single Electron Transfer (SET) Mechanisms in Hypervalent Iodine Chemistry and this compound Derivations

Hypervalent iodine compounds, which contain an iodine atom in a formal oxidation state higher than +1, are powerful oxidizing agents in organic synthesis. These reagents can be derived from iodoarenes like this compound through oxidation. For example, o-iodoxybenzoic acid (IBX), a well-known hypervalent iodine(V) reagent, is an isomer of oxidized this compound.

Mechanistic studies of oxidations involving hypervalent iodine(V) reagents like IBX have pointed to the involvement of a single electron transfer (SET) pathway. In this mechanism, the reaction is initiated by the transfer of a single electron from the substrate (the molecule to be oxidized) to the hypervalent iodine reagent.

The general SET mechanism proceeds as follows:

Electron Transfer : The hypervalent iodine compound accepts an electron from the substrate, forming a substrate radical cation and a reduced iodine radical species.

Further Reaction : The highly reactive radical cation undergoes subsequent steps, such as deprotonation or rearrangement, to yield the final oxidized product.

This SET mechanism has been proposed for various transformations, including the oxidation of alcohols and the functionalization of carbon centers adjacent to carbonyl groups. While much of the detailed research has focused on derivatives of o-iodobenzoic acid, the fundamental principles of hypervalent iodine chemistry and SET are applicable to derivatives of this compound as well.

Computational Chemistry and Theoretical Modeling of 4 Iodobenzoic Acid Systems

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock, Semi-empirical Methods)

Quantum chemical calculations are fundamental in elucidating the electronic structure and related properties of 4-iodobenzoic acid. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and various semi-empirical approaches are employed to model the molecule and predict its behavior. researchgate.netresearcher.life

DFT methods, particularly with hybrid functionals like B3LYP, are frequently used to optimize the molecular geometry and calculate various electronic properties. rsc.orgvjst.vnvjst.vn These calculations provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size. For instance, DFT has been used to study the molecular structure and vibrational spectra of benzoic acid and its derivatives. vjst.vnvjst.vn

Electronic Structure Elucidation (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

For molecules in the benzoic acid family, HOMO-LUMO analysis is a standard component of computational studies. vjst.vnvjst.vn These calculations reveal how the electronic charge is distributed and how the molecule is likely to interact with other chemical species. The HOMO-LUMO gap can indicate the molecule's reactivity, with a smaller gap suggesting higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwuxiapptec.comreed.edu The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. wuxiapptec.comreed.edu

In MEP maps, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. wuxiapptec.com For carboxylic acids, the area around the acidic hydrogen of the carboxyl group shows a significant positive potential, indicating its high acidity. wuxiapptec.com MEP analysis has been applied to various benzoic acid derivatives to understand intermolecular interactions, such as hydrogen and halogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu This method transforms the complex molecular orbitals into a more intuitive Lewis-like structure, revealing donor-acceptor interactions that stabilize the molecule. uni-muenchen.de

NBO analysis has been employed to investigate intramolecular and intermolecular interactions in benzoic acid and its derivatives. vjst.vnvjst.vn It can quantify the delocalization of electron density and the strength of hydrogen bonds, which are significant in the solid-state structure of this compound. vjst.vnvjst.vnresearchgate.netsmu.edu

Thermochemical Property Prediction and Consistency Analysis

Computational methods are also instrumental in predicting the thermochemical properties of this compound. These predictions are often used in conjunction with experimental data to ensure consistency and to provide reliable thermodynamic values. nist.govnist.govnist.govaip.org

Enthalpies of Formation, Sublimation, and Vaporization

The standard molar enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), and enthalpy of vaporization (ΔvapH°) are key thermochemical parameters. For this compound, both experimental measurements and computational predictions of these values exist.

A critical evaluation of the thermodynamic properties of halobenzoic acids, including this compound, highlighted some inconsistencies between experimental and computed results. nist.govnist.govresearchgate.net High-level quantum-chemical methods are used to calculate gas-phase enthalpies of formation. researchgate.net

The enthalpy of sublimation is related to the intermolecular forces in the crystal lattice, including hydrogen bonds and van der Waals forces. sciengine.com Experimental values for the standard molar enthalpy of sublimation of this compound at 298.15 K have been reported as 99.32 ± 0.36 kJ·mol⁻¹ and 102.0 ± 0.9 kJ·mol⁻¹. researchgate.net Another source reports a range of 99.3 to 112.9 kJ·mol⁻¹. unt.edu

The enthalpy of vaporization for this compound has been reported as 59.1 kJ/mol. chemicalbook.com

| Property | Reported Value (kJ·mol⁻¹) | Reference |

|---|---|---|

| Standard Molar Enthalpy of Sublimation (ΔsubH°) at 298.15 K | 99.32 ± 0.36 | researchgate.net |

| Standard Molar Enthalpy of Sublimation (ΔsubH°) at 298.15 K | 102.0 ± 0.9 | researchgate.net |

| Standard Molar Enthalpy of Sublimation (ΔsubH°) at 298.15 K | 99.3 to 112.9 | unt.edu |

| Enthalpy of Vaporization (ΔvapH°) | 59.1 | chemicalbook.com |

Heat Capacities and Entropies in Ideal-Gas State

The ideal-gas heat capacity (Cp,gas) and entropy (S) are fundamental thermodynamic properties that can be calculated using computational methods, often based on statistical mechanics and vibrational analysis from quantum chemical calculations. sciengine.comgsu.eduulisboa.pt These calculated values are essential for correcting experimental thermochemical data to the standard temperature of 298.15 K. sciengine.comresearchgate.net

For the halobenzoic acids, computations have been validated by comparing them with critically evaluated entropies and heat capacities in the ideal-gas state for related compounds like benzoic acid and benzene (B151609). nist.govnist.govresearchgate.net This comparative approach helps to ensure the accuracy of the predicted thermochemical data for this compound.

Reaction Mechanism Predictions and Validation through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and related compounds. These theoretical approaches provide detailed energetic and structural information about transition states and intermediates, offering insights that are often difficult to obtain through experimental methods alone.

One area of significant computational investigation is the oxidation reactions involving iodoarenes. For instance, the mechanism of anodic oxidation of iodobenzene (B50100) and its derivatives, including this compound, has been studied in an acidic acetic acid environment. scilit.com Computational analysis identified the initial electron removal, leading to the formation of a radical cation, as the rate-determining step of the process. DFT calculations of solution-phase ionization energies helped to rationalize the observed oxidation potentials. scilit.com

Similarly, the metathetical redox reaction between (diacetoxyiodo)arenes and iodoarenes has been explored with the aid of DFT calculations. mdpi.com These studies help to rationalize the observed reactivity and reaction outcomes. For example, in a reaction involving (diacetoxyiodo)benzene (B116549) (DIB) and o-iodobenzoic acid, DFT calculations predicted a significant thermodynamic driving force (ΔGrxn = -11.8 kcal/mol), suggesting a complete conversion, which was consistent with experimental observations. mdpi.com The calculations can map out the energy profile of the reaction, identifying key intermediates and transition states. mdpi.com

Computational methods have also been applied to understand the mechanism of metal-catalyzed C-H iodination of benzoic acids. In a study of an iridium-catalyzed ortho-iodination, DFT calculations (using the M06 functional) were performed to understand the reaction pathway. acs.org The calculations helped to determine that the reductive elimination step was the slowest, which was crucial in understanding the rate-limiting step of the catalytic cycle. acs.org

Furthermore, the photochemistry of this compound has been a subject of theoretical interest. It is used as a source of iodine radicals for protein footprinting via laser photolysis. nih.gov The proposed mechanism involves the photoexcitation of the molecule to a (π, π) state, followed by internal conversion to a repulsive (n, σ) state, which leads to the rapid cleavage of the C-I bond. nih.gov

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Derivatives of this compound have been synthesized and evaluated as potential therapeutic agents, with molecular docking providing crucial insights into their mechanism of action. For example, novel indazole derivatives synthesized using this compound were subjected to docking studies to evaluate their effectiveness against a renal cancer-related protein (PDB: 6FEW). rsc.org The analysis revealed that specific derivatives exhibited high binding energies, indicating strong potential as inhibitors. rsc.org

In another study, a series of new iodinated 4-(3H)-quinazolinones were synthesized from 5-iodo-N-acetyl anthranilic acid. rsc.org Their cytotoxic activity against various cancer cell lines was evaluated, and molecular docking studies were performed against dihydrofolate reductase (DHFR), a key enzyme in cancer progression. The results showed a good correlation between the experimental activity (IC50 values) and the calculated binding affinity, with one compound in particular, 3d, identified as the most potent. rsc.org This correlation underscores the predictive power of docking in identifying promising drug candidates.

The table below summarizes the findings from a molecular docking study of indazole derivatives originating from this compound against the renal cancer-related protein (PDB: 6FEW). rsc.org

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| 8v | -9.5 | Not specified |

| 8w | -9.4 | Not specified |

| 8y | -9.2 | Not specified |

Similarly, docking studies have been employed to investigate benzoic acid derivatives, including those with iodo-substituents, for other biological activities. Research into local anesthetics involved docking derivatives of 4-(2-chloroacetamido)benzoic acid to the NaVAb voltage-gated sodium channel. researchgate.net Additionally, various benzoic acid derivatives have been screened in silico for their potential antiviral activity against the SARS-CoV-2 main protease. nih.gov These studies highlight the versatility of this compound as a scaffold in developing a wide range of biologically active molecules, with computational docking serving as a key tool in their rational design and evaluation.

Supramolecular Architectures and Crystal Engineering with 4 Iodobenzoic Acid

4-Iodobenzoic acid is a versatile building block in the fields of supramolecular chemistry and crystal engineering. Its dual functionality, featuring a carboxylic acid group capable of forming robust hydrogen bonds and an iodine substituent that can act as a halogen bond donor, allows for the construction of diverse and complex solid-state architectures.

Applications of 4 Iodobenzoic Acid in Advanced Materials Science

Functional Polymers and Liquid Crystals Development

4-Iodobenzoic acid and its derivatives are instrumental in the field of materials science, particularly in the creation of functional polymers and liquid crystals. nih.gov The compound acts as a key intermediate, enabling the production of polymers with specific functional groups that can enhance properties such as thermal stability. fishersci.nonih.gov Its ability to serve as a coupling agent in polymerization reactions is a key factor in improving the mechanical characteristics of the resulting materials. nih.gov

In the development of liquid crystals (LCs), benzoic acid derivatives are among the most utilized compounds. americanelements.com The formation of these materials is significantly influenced by hydrogen bonding, a characteristic interaction facilitated by the benzoic acid structure. americanelements.com Liquid crystals possess a unique combination of liquid-like flow and solid-like structural order, making them suitable for a variety of technological applications. americanelements.com The molecular self-assembly, driven by interactions like hydrogen bonding, dipole-dipole forces, and van der Waals forces, allows the molecules to organize into the ordered structures required for liquid crystalline phases. americanelements.com Researchers can manipulate the properties of these LCs by modifying the substituent groups on the benzoic acid core, thereby tailoring the materials for specific device requirements. americanelements.com Furthermore, this compound can be incorporated into the synthesis of new liquid-crystalline materials through self-assembly driven by halogen bonding. wikipedia.org

Integration in Sensor Technologies

The distinct chemical properties of this compound make it a valuable component in the development of advanced sensor technologies. fishersci.be Its structure can be integrated into functional materials designed to detect specific analytes. fishersci.be

A notable application is in food quality monitoring, specifically for the visual detection of meat spoilage. fishersci.at In one innovative system, a derivative of this compound is anchored to a resin. fishersci.at The presence of biogenic amines, which are produced as meat spoils, induces the hydrolysis of the this compound derivative from the resin. fishersci.at This released compound then participates in a gold nanoparticle-catalyzed Heck cross-coupling reaction with n-butyl acrylate. fishersci.at The subsequent reaction in the presence of silver ions leads to silver metallization on the gold nanoparticles, causing a visual color change that indicates spoilage. fishersci.at

Beyond this specific example, derivatives of this compound, such as acylhydrazones, are synthesized for various research purposes, including the development of new bioactive agents. wikipedia.orgfishersci.dk While the primary goal of this research is often antimicrobial or anticancer applications, the synthesis of these novel structures contributes to the broader library of compounds available for sensor development. fishersci.dk Furthermore, biosensors have been developed for the detection of benzoic acid derivatives in general, which could be adapted for specific compounds like this compound for medical or industrial screening purposes. fishersci.fi

Catalyst Development Utilizing this compound-Derived Structures

This compound is frequently employed as a reagent or precursor in the development of various catalytic systems, leveraging the reactivity of its carbon-iodine bond. fishersci.be It is a common substrate in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. fishersci.benih.gov

For instance, this compound is used in Suzuki-Miyaura coupling reactions, a widely used method for synthesizing biphenyl (B1667301) derivatives. nih.govfishersci.ca In these reactions, a palladium/carbon (Pd/C) catalyst facilitates the coupling of the aryl iodide with a boronic acid derivative, such as pyrenylboronic acid. nih.govfishersci.ca Similarly, it is a substrate in Heck reactions, where it is coupled with an alkene, like a derivative of 4-pentenoic acid or n-butyl acrylate, to form a new, larger molecule. fishersci.atfishersci.ca These reactions have been adapted for use on microelectrode arrays, allowing for site-selective catalyst formation and molecule placement. fishersci.ca

In addition to palladium catalysis, structures derived from this compound are used in other types of catalytic reactions. It can be used to generate a diphenylphosphine (B32561) oxide derivative in the presence of a palladium catalyst and a base, showcasing its utility in P-C bond formation. nih.gov More recently, research has focused on using more earth-abundant metals for catalysis. This compound has been successfully reduced to 4-iodobenzyl alcohol using a manganese(I) catalyst ([MnBr(CO)5]) and a silane (B1218182) reducing agent (PhSiH3), notably without dehalogenation of the sensitive carbon-iodine bond. ereztech.com

Luminescent Materials Synthesis Incorporating this compound Ligands

This compound serves as a valuable ligand in the synthesis of luminescent materials, particularly those containing lanthanide ions. fishersci.ca The organic ligand plays a crucial role by absorbing excitation energy and efficiently transferring it to the central metal ion, a process known as the "antenna effect." This mechanism overcomes the typically weak absorption and emission of the lanthanide ions themselves. fishersci.no

Samarium(III) complexes with mixed ligands, including derivatives of benzoic acid, have been prepared and shown to exhibit excellent orange or red emission. fishersci.no These materials are considered promising for applications in photoelectric devices, organic light-emitting diodes (OLEDs), and bio-assays due to their attractive photoluminescence properties. fishersci.no The development of such materials involves synthesizing novel lanthanide complexes with various ligands, including those derived from this compound, to study their structural, luminescent, and thermal properties. fishersci.fi

Pharmacological and Biological Research Applications of 4 Iodobenzoic Acid Derivatives

Development of Novel Drug Candidates

Researchers have extensively explored the potential of 4-iodobenzoic acid derivatives in the creation of new therapeutic agents. chemimpex.comsolubilityofthings.com The versatility of the this compound scaffold allows for the synthesis of a diverse library of compounds with varied pharmacological profiles. mdpi.com

Anti-inflammatory Agents

Derivatives of this compound have shown promise as anti-inflammatory agents. solubilityofthings.comsmolecule.com Certain acylhydrazone derivatives of this compound, for instance, have been identified as possessing anti-inflammatory properties. mdpi.com In one study, novel tetrahydroacridine derivatives incorporating this compound moieties were synthesized and evaluated for their anti-inflammatory activity through a hyaluronidase (B3051955) inhibition assay. All tested compounds demonstrated anti-inflammatory effects. nih.gov The research into these derivatives is driven by the need for new and effective treatments for a variety of inflammatory conditions. nih.gov

Anti-cancer Agents

The development of anti-cancer agents is a prominent area of research for this compound derivatives. chemimpex.commdpi.comresearcher.life Numerous studies have focused on synthesizing and evaluating these compounds for their cytotoxic activity against various cancer cell lines. nih.gov

For example, novel tetrahydroacridine derivatives with this compound moieties have displayed significant cytotoxic activity against A549 non-small lung cancer and HT-29 colorectal cancer cells. nih.gov One particular derivative, designated 1i, was found to be the most cytotoxic, with IC50 values of 14.87 µM against A549 cells and 5.90 µM against HT-29 cells. nih.gov

In another study, acylhydrazone derivatives were synthesized from hydrazides of 2-, 3-, or this compound with the aim of creating potential anticancer agents. mdpi.comnih.govresearchgate.net The results of biological screening indicated that some of these newly synthesized compounds exhibited promising effects. mdpi.comresearchgate.net

The table below summarizes the cytotoxic activity of selected tetrahydroacridine derivatives with iodobenzoic acid moieties against two cancer cell lines. nih.gov

| Compound | Linker Length (n) | IC50 A549 (µM) | IC50 HT-29 (µM) |

| 1g | 2 | 59.12 ± 4.11 | 17.32 ± 1.21 |

| 1h | 3 | 21.36 ± 1.54 | 9.40 ± 1.65 |

| 1i | 4 | 14.87 ± 1.06 | 5.90 ± 0.42 |

| Etoposide | - | 451.47 ± 18.27 | 155.19 ± 9.81 |

| 5-Fluorouracil | - | 1626.85 ± 49.26 | > 1800 |

Antimicrobial Properties

This compound and its derivatives have been investigated for their antimicrobial properties, showing potential as anti-infective agents. fishersci.nochemicalbook.comthermofisher.com Research has demonstrated that these compounds can be effective against various bacterial and fungal strains. microbiologyjournal.orglookchem.com

A study focused on the synthesis of novel triazoles from this compound as the starting material. microbiologyjournal.org These triazole derivatives were then screened for their antimicrobial activity against four types of bacteria and three types of fungi. The results revealed that all the synthesized compounds showed zones of inhibition against Candida albicans, Aspergillus niger, and Fusarium oxysporum. microbiologyjournal.org Furthermore, certain compounds were also effective against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. microbiologyjournal.org

Another area of investigation involves acylhydrazone derivatives. mdpi.comresearchgate.net The introduction of iodine into the structure of these compounds has been shown to enhance antimicrobial activity, which is attributed to increased lipophilicity and favorable interactions with bacterial membranes. mdpi.com Some of these synthesized acylhydrazones demonstrated a beneficial antimicrobial effect, even against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearcher.lifenih.govresearchgate.net

Precursors for Diagnostic Tracers (e.g., Radioactive Tracers)

This compound serves as a crucial precursor in the synthesis of diagnostic tracers, particularly radioactive tracers used in medical imaging. fishersci.nothermofisher.comontosight.ai The stable iodine atom in this compound can be replaced with a radioactive isotope of iodine, such as Iodine-124 or Iodine-131, to create radiolabeled molecules. medchemexpress.comiaea.orgresearchgate.net

These radiolabeled compounds are valuable tools in diagnostic radiology. fishersci.nochemicalbook.comthermofisher.com For instance, radioiodinated PARP1 tracers have been developed for imaging glioblastoma. nih.gov In one study, a library of PARP1 inhibitors was synthesized by coupling a precursor with different iodinated carboxylic acids, including this compound. nih.gov The most promising inhibitor was then radiolabeled with ¹²⁴I for imaging purposes. nih.gov

Furthermore, N-succinimidyl 4-iodobenzoate (B1621894) ([¹²⁵I]SIB) is a well-known reagent for the radioiodination of proteins. iaea.org A method for the synthesis of N-succinimidyl 3- and 4-[¹²⁴I]iodobenzoate has been developed, which can then be used to label proteins for various diagnostic and research applications. iaea.org The chemical modification of polymers like polyetheretherketone (PEEK) with this compound derivatives is also being explored to enhance their radiopacity for use in medical imaging. researchgate.net

Studies in Biochemical Pathways (e.g., Enzyme Inhibition, Receptor Binding)

Derivatives of this compound are valuable tools for studying biochemical pathways, including enzyme inhibition and receptor binding. chemimpex.comchemimpex.com The specific structural features of these compounds allow them to interact with biological targets such as enzymes and receptors, providing insights into their function and mechanisms of action.

For instance, this compound and its derivatives have been identified as inhibitors of cinnamate (B1238496) 4-hydroxylase (C4H), a key enzyme in the phenylopropanoid pathway responsible for lignin (B12514952) synthesis in plants. researchgate.netnih.gov This inhibitory activity makes them useful for studying the intricacies of this metabolic pathway. researchgate.net

In the realm of receptor binding, derivatives such as N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide have been shown to exhibit high affinity for sigma-1 receptors. This selectivity allows for the modulation of receptor activity and makes these compounds valuable probes for investigating the role of sigma-1 receptors in cellular processes, including their potential involvement in cancer. Additionally, some iodinated benzimidazole (B57391) carboxamides have been developed to target integrin α4β1 on T-cell and B-cell lymphomas. aacrjournals.org Other research has explored the binding of this compound derivatives to the GABAA receptor and their potential as anticonvulsant agents. researchgate.net

Research into Contraceptive Agents

This compound has been mentioned in the context of research into contraceptive agents. fishersci.nochemicalbook.comthermofisher.comlookchem.com However, detailed research findings and specific examples of its derivatives being actively investigated for this purpose are not extensively available in the provided search results. The primary focus of the available literature is on its applications in anti-inflammatory, anti-cancer, antimicrobial, and diagnostic fields.

Biological Activity Enhancement through Structural Modifications of this compound Derivatives

The strategic modification of this compound derivatives has been a fruitful area of research for enhancing their biological activities. The presence and position of the iodine atom, along with other structural alterations, play a crucial role in the pharmacological efficacy of these compounds. Researchers leverage these modifications to improve potency, selectivity, and pharmacokinetic properties. chemimpex.com

One notable area of investigation is in the development of novel anticancer agents. A study on tetrahydroacridine derivatives bearing an iodobenzoic moiety demonstrated that structural variations significantly impacted their cytotoxic activity against human lung (A549) and colorectal (HT-29) adenocarcinoma cell lines. nih.gov The structure-activity relationship analysis revealed that the placement of the iodine atom at the para-position of the benzoic acid ring, combined with a longer linker, resulted in the most potent cytotoxic effects. nih.gov For instance, the derivative designated as 1i , featuring these optimal characteristics, exhibited the highest cytotoxicity with IC₅₀ values of 14.87 µM against A549 cells and 5.90 µM against HT-29 cells. nih.gov

Furthermore, the iodine substituent is known to increase the lipophilicity of molecules. This enhanced lipophilicity can facilitate better penetration of biological membranes and improve binding to target enzymes. Structure-activity relationship (SAR) studies have underscored that both the specific location and the chemical nature of substituents on the benzoic acid scaffold are critical for maintaining effective binding affinity to molecular targets. Any changes to these groups can lead to significant shifts in biological activity.

In the realm of antimicrobial research, derivatives of iodobenzoic acid have shown significant promise. Studies on acylhydrazones, which are compounds synthesized through the condensation of carboxylic acid hydrazides with aldehydes, have revealed that the incorporation of an iodine atom into the structure is favorable for antimicrobial activity. mdpi.com Novel acylhydrazones derived from 2-, 3-, or this compound were synthesized and tested for their antimicrobial effects. The results indicated that these compounds had beneficial antimicrobial properties, even against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net The antibacterial activity of these iodinated acylhydrazones was often found to be equal to or greater than that of commercially available antibacterial agents. mdpi.comresearchgate.net

The following table summarizes the findings from a study on tetrahydroacridine derivatives, illustrating how structural modifications enhance cytotoxic activity.

| Compound | Linker Length | Iodine Position | IC₅₀ A549 (µM) | IC₅₀ HT-29 (µM) |

| Derivative 1 | Short | Ortho | >50 | 17.32 |

| Derivative 2 | Medium | Meta | 35.12 | 10.15 |

| Derivative 1i | Long | Para | 14.87 | 5.90 |

| This table is generated based on data reported in a study on novel tetrahydroacridine derivatives with iodobenzoic moieties. nih.gov |

Biological Relevance as Intermediates in Bioactive Material Synthesis

This compound is a versatile and essential building block in synthetic organic chemistry, widely used as a key intermediate in the creation of a diverse range of bioactive materials and pharmaceuticals. chemimpex.comiodobenzene.ltd Its unique chemical properties, particularly the reactivity of the carbon-iodine bond, make it suitable for various coupling reactions, allowing for the construction of more complex molecular architectures. solubilityofthings.com

In pharmaceutical development, this compound serves as a starting material for the synthesis of drugs with various therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. chemimpex.comiodobenzene.ltd Its structure is incorporated into novel drug candidates to enhance biological activity. chemimpex.com For example, it is used in the synthesis of [hydroxy(4-carboxyphenyl)iodonium]ion, which is a reagent used in the cleavage of alkenes. lookchem.comfishersci.se

A significant application of this compound derivatives is in the synthesis of bioactive heterocycles. For instance, 4-fluoro-2-iodobenzoic acid is a precursor for creating bicyclic heterocycles like phthalides and isocoumarins through Sonogashira-type reactions. smolecule.comossila.com These classes of compounds are investigated for their potential therapeutic applications. smolecule.com

The iodine atom in this compound also makes it a valuable precursor for radiolabeled compounds used in medical imaging and therapy. It can be used to synthesize radiopharmaceuticals, such as N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is an important intermediate for introducing the fluorine-18 (B77423) radioisotope into complex bioactive molecules for Positron Emission Tomography (PET). mdpi.com Additionally, this compound is employed as an X-ray contrast medium for diagnostic radiology. lookchem.comfishersci.se

Furthermore, this compound is utilized in the synthesis of advanced biomaterials. Research has been conducted on creating radiopaque, biodegradable, and biocompatible polymers. researchgate.net In one study, this compound was attached to a poly-3-hydroxy butyrate (B1204436) (PHB) backbone to create a novel polymer with enhanced X-ray visibility. researchgate.net These iodinated polymers are being explored as promising materials for medical implants that can be monitored non-invasively using standard X-ray imaging techniques. researchgate.net

The following table lists several bioactive materials and the role of this compound as an intermediate in their synthesis.

| Bioactive Material/Compound Class | Intermediate | Synthetic Application |

| Anti-inflammatory & Analgesic Drugs | This compound | Serves as a key building block in the synthesis of various pharmaceutical agents. chemimpex.com |

| Phthalides and Isocoumarins | 4-Fluoro-2-iodobenzoic acid | Used in Sonogashira coupling reactions to produce these bioactive heterocycles. smolecule.comossila.com |

| Radiopaque Biopolymers | This compound | Covalently attached to polymer backbones (e.g., PHB) to impart X-ray visibility for medical implants. researchgate.net |

| [¹⁸F]SFB for PET Imaging | 2,5-Dioxopyrrolidin-1-yl 4-iodobenzoate | Acts as a precursor for the synthesis of the [¹⁸F]SFB radiolabeling agent. mdpi.com |

| Anticancer Tetrahydroacridine Derivatives | This compound | Used as a key reagent to synthesize iodobenzoic moieties for attachment to the core structure. nih.gov |

| This table provides examples of how this compound and its derivatives are used as intermediates in the synthesis of various bioactive materials. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Interdisciplinary Impact

4-Iodobenzoic acid, a halogenated derivative of benzoic acid, has established itself as a versatile building block and reagent in numerous scientific disciplines. Its academic contributions are significant, primarily stemming from the unique properties conferred by the iodine substituent. In synthetic organic chemistry, it serves as a crucial starting material for the synthesis of more complex organic molecules. solubilityofthings.com The carbon-iodine bond is amenable to various coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, enabling the construction of intricate molecular architectures. researcher.life This reactivity is fundamental to the creation of novel compounds with potential applications in medicinal chemistry and materials science. solubilityofthings.comontosight.ai

The interdisciplinary impact of this compound is particularly evident in the field of medicinal chemistry. It is a key intermediate in the synthesis of a wide array of derivatives that exhibit interesting biological activities. solubilityofthings.com For instance, it has been utilized in the development of novel acylhydrazones with potential antimicrobial and anticancer properties. researcher.lifemdpi.com Research has shown that some of these derivatives display significant antimicrobial effects, even against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), without showing toxicity to normal cell lines. researcher.liferesearchgate.net Furthermore, derivatives of this compound are being investigated for their potential as anti-inflammatory agents. solubilityofthings.com

In the realm of materials science, this compound and its derivatives are explored for their unique optical and electrical properties, making them suitable for applications in organic electronics. ontosight.ai The presence of the heavy iodine atom can influence the photophysical properties of molecules, leading to their use in the development of fluorescent solvatochromic resins and other advanced materials. researcher.life Moreover, its ability to participate in the formation of supramolecular structures through halogen bonding has opened new avenues in crystal engineering, allowing for the design of molecular solids with predictable connectivity. nih.goviucr.org The compound has also been instrumental in plant science, where it was identified as an inhibitor of CINNAMATE-4-HYDROXYLASE, a key enzyme in the lignin (B12514952) biosynthesis pathway. oup.com

Remaining Challenges and Open Questions in this compound Research

Despite the significant progress in understanding and utilizing this compound, several challenges and open questions remain. A primary challenge lies in the development of more efficient and sustainable synthetic methodologies. While classic coupling reactions are effective, they often rely on expensive catalysts and can generate significant waste. The exploration of mechanochemical methods for the synthesis of its derivatives is a promising area, but further research is needed to optimize these solvent-free approaches. researcher.liferesearchgate.net

A significant open question revolves around fully elucidating the structure-activity relationships of its various derivatives. While many compounds have shown promising biological activity, the precise molecular mechanisms underlying their therapeutic effects are often not completely understood. nih.gov For example, in the context of antimicrobial agents, further investigation is required to understand how the position of the iodine atom and other substituents on the acylhydrazone structure influences their spectrum of action and potency. mdpi.com

Another area requiring further investigation is the environmental fate and potential long-term impacts of halogenated organic compounds like this compound and its derivatives. Understanding their behavior in biochemical pathways and environmental systems is crucial for ensuring their safe and sustainable application. solubilityofthings.com Additionally, while the solid-state structure of this compound has been studied, phenomena such as temperature-dependent phase transitions are not fully understood and warrant further crystallographic and calorimetric investigation. researchgate.net

Prospective Avenues for Future Scholarly Inquiry and Collaborative Research